molecular formula C48H50P2 B3125474 (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane CAS No. 325168-89-6

(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane

Cat. No.: B3125474
CAS No.: 325168-89-6
M. Wt: 688.9 g/mol
InChI Key: LYHOBZAADXPPNW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane involves the reaction of 4,12-dibromo-[2.2]-paracyclophane with di(3,5-xylyl)phosphine under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane primarily undergoes coordination reactions with transition metals to form active catalytic complexes. These complexes are then used in various asymmetric hydrogenation reactions .

Common Reagents and Conditions

Common reagents include transition metal precursors such as rhodium or ruthenium complexes. The reactions are typically carried out under hydrogen gas at controlled temperatures and pressures to achieve high enantioselectivity .

Major Products

The major products of these reactions are chiral alcohols and other reduced compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Scientific Research Applications

Mechanism of Action

The mechanism by which (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane exerts its effects involves the formation of a chiral environment around the metal center in the catalytic complex. This chiral environment facilitates the selective hydrogenation of one enantiomer over the other, leading to high enantioselectivity . The molecular targets include the carbonyl groups of ketones and other unsaturated compounds, which are reduced to their corresponding chiral alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane is unique due to its rigid paracyclophane backbone, which provides a well-defined chiral environment. This rigidity enhances the enantioselectivity and efficiency of the catalytic processes compared to other similar ligands .

Properties

IUPAC Name

[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H50P2/c1-31-17-32(2)22-43(21-31)49(44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)50(45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHOBZAADXPPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H50P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104196
Record name stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325168-89-6, 325168-88-5
Record name stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325168-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(-)-4,12-Bis(di(3,5-dimethylphenyl)phosphino)-[2,2]-paracyclophane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Reactant of Route 2
Reactant of Route 2
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Reactant of Route 3
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Reactant of Route 4
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Reactant of Route 5
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Reactant of Route 6
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane

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